2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both isoquinoline and oxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with β-hydroxy amides under cyclodehydration conditions using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, leading to the formation of the oxazoline ring, which can then be oxidized to the oxazole ring using manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the rapid synthesis and oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to an oxazole ring using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Scientific Research Applications
2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an H1-antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria.
Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological targets such as receptors and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. As an H1-antihistamine, it binds to histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The compound’s oxazole ring may also interact with other biological pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline moiety and exhibits diverse biological activities.
Oxazole Derivatives: Compounds like 4,5-dihydro-4,4-dimethyl-2-oxazoline are structurally similar and have been studied for their biological activities.
Uniqueness
2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its combination of isoquinoline and oxazole moieties, which may confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3 |
InChI Key |
OMIXBHKYBIDFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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